molecular formula C36H30F2N2O13 B1262720 Fluo-4

Fluo-4

Cat. No.: B1262720
M. Wt: 736.6 g/mol
InChI Key: OUVXYXNWSVIOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Fluo-4 (potassium salt) is synthesized by modifying Fluo-3. The synthetic route involves replacing the chlorine substituents in Fluo-3 with fluorines. This modification enhances the fluorescence properties of the compound . Industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Calcium Binding and Fluorescence Activation

Fluo-4 operates via a photoinduced electron transfer (PeT) mechanism:

  • Unbound state : The BAPTA core quenches the fluorescein fluorophore through PeT, yielding minimal fluorescence.

  • Ca²⁺ binding : Coordination of Ca²⁺ to BAPTA (Kd = 345 nM ) reduces PeT efficiency, resulting in a >100-fold fluorescence increase .

Key parameters :

PropertyValue
Excitation/Emission495 nm / 528 nm
Dynamic range (ΔF)100 nM – 1 μM
Brightness (vs. Fluo-3)~200% higher

Esterase-Mediated Activation in Live Cells

This compound AM undergoes hydrolysis by intracellular esterases to release active this compound:

  • Cell entry : Lipophilic AM esters diffuse across membranes.

  • Hydrolysis : Cytoplasmic esterases cleave AM esters, generating the Ca²⁺-sensitive, membrane-impermeable form.

  • Retention : Organic-anion transporters may expel this compound; inhibitors like probenecid or alternatives (e.g., Cal-520 AM) mitigate leakage .

Thiol-Reactive Derivatives

This compound iodoacetamide reacts with sulfhydryl (–SH) groups to form stable thioether bonds :

  • Reaction : R–SH + Iodoacetamide → R–S–CH₂–CONH₂ + HI

  • Applications : Conjugation to proteins, peptides, or thiol-modified biomolecules for targeted Ca²⁺ sensing .

Environmental Influences on Reactivity

This compound’s fluorescence and Ca²⁺ affinity are modulated by physicochemical conditions:

  • Pressure : Fluorescence intensity decreases by 31% per 100 MPa; dissociation constant (Kd) shifts due to reaction volume changes (ΔV = -17.8 mL·mol⁻¹) .

  • pH/Ionic strength : Performance optimized at physiological pH (7.2–7.4) and ionic strength .

Comparative Performance in Assays

This compound outperforms earlier indicators in high-throughput screens:

Assay MetricThis compound NWCalcium 3
HEK 293 ΔF (RFU)37,13831,800
Jurkat Z′-factor0.8420.694
Data from carbachol-stimulated Ca²⁺ responses .

This compound’s chemical design and reactivity make it indispensable for live-cell Ca²⁺ imaging, flow cytometry, and drug discovery. Its derivatization potential and environmental sensitivity underscore its versatility in diverse experimental contexts .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Fluo-4 is a derivative of Fluo-3, featuring enhanced fluorescence and cell permeability. The operational mechanism involves:

  • Cellular Uptake : this compound is delivered into cells as an acetoxymethyl (AM) ester, allowing it to traverse cell membranes easily.
  • Hydrolysis : Inside the cell, esterases cleave the AM groups, yielding the charged form of this compound, which is retained within the cell.
  • Calcium Binding : The fluorescent form binds to Ca²⁺ ions, resulting in increased fluorescence intensity proportional to the concentration of intracellular Ca²⁺.
  • Measurement : Fluorescence is quantified using techniques such as fluorescence microscopy and flow cytometry .

Key Applications

This compound has found extensive use in various research domains:

Cell Signaling Pathways

This compound is instrumental in studying calcium signaling pathways, which are crucial for numerous cellular processes such as muscle contraction and neuronal activity. Researchers utilize this compound to monitor changes in intracellular calcium levels in response to stimuli .

Neuroscience

In neuroscience, this compound aids in understanding synaptic transmission and neuronal excitability by visualizing calcium influx during action potentials. For instance, studies have shown that this compound can effectively report changes in calcium levels during neurotransmitter release .

Muscle Physiology

This compound is used to investigate calcium's role in muscle contraction mechanisms. It allows for real-time monitoring of calcium dynamics during muscle fiber stimulation, providing insights into excitation-contraction coupling .

Pharmacological Studies

This compound serves as a valuable tool for assessing drug effects on calcium homeostasis. By measuring alterations in intracellular calcium levels upon drug treatment, researchers can evaluate the pharmacodynamics of various compounds .

Case Study 1: Calcium Dynamics in Neuronal Cells

A study utilized this compound to monitor calcium influx in cultured neurons upon stimulation with glutamate. The results demonstrated a significant increase in fluorescence intensity, correlating with elevated intracellular calcium levels, thus confirming the role of glutamate receptors in calcium signaling.

Case Study 2: Muscle Fiber Calcium Measurements

In experiments with isolated muscle fibers from mice, this compound was employed to track calcium changes during electrical stimulation. The findings revealed rapid increases in fluorescence indicative of calcium release from the sarcoplasmic reticulum, confirming its involvement in muscle contraction mechanisms.

Data Table: Comparative Fluorescence Characteristics

IndicatorKd (Ca²⁺)Emission Wavelength (nm)Advantages
Fluo-3345 nM520Established indicator
This compound345 nM520Higher brightness and lower toxicity
Mag-Fluo-422 μM520Suitable for endoplasmic reticulum studies

Comparison with Similar Compounds

Fluo-4 (potassium salt) is similar to other calcium indicators such as Fluo-3, Fluo-8, and Cal-520. it has unique properties that make it stand out:

These unique properties make this compound (potassium salt) a preferred choice for many researchers in various fields.

Q & A

Basic Research Questions

Q. How can researchers optimize Fluo-4 loading protocols for primary neuronal cultures?

Methodological Answer: this compound loading efficiency depends on variables like dye concentration (1–5 µM), incubation time (30–60 minutes), and temperature (room temperature vs. 37°C). Use Pluronic F-127 (0.02–0.04%) to enhance AM ester solubility in hydrophobic cell membranes. Pre-wash cells with HEPES-buffered saline to minimize extracellular dye retention. Validate loading via fluorescence microscopy, ensuring signal intensity correlates with calcium transients induced by KCl depolarization. Adjust protocols for cell type-specific permeability; neurons may require shorter incubation times to avoid cytotoxicity .

Q. What are common artifacts in this compound imaging, and how can they be mitigated?

Methodological Answer: Key artifacts include:

  • Photobleaching : Minimize laser exposure using low-intensity illumination and rapid acquisition settings.
  • Dye Leakage : Use probenecid (1–2 mM) to inhibit organic anion transporters in live-cell assays.
  • Compartmentalization : Confirm cytosolic localization via co-staining with organelle-specific markers (e.g., MitoTracker for mitochondria).
  • Autofluorescence : Perform control experiments without this compound to subtract background signals. Calibrate using calcium ionophores (e.g., ionomycin) to establish dynamic range .

Advanced Research Questions

Q. How should a study using this compound be designed to assess calcium signaling dynamics under pharmacological perturbation?

Methodological Answer: Apply the PICOT framework to structure the research question:

  • Population : Specific cell type (e.g., HEK-293 cells expressing GPCRs).
  • Intervention : Pharmacological agents (e.g., ATP or thapsigargin).
  • Comparison : Baseline calcium levels vs. post-stimulation responses.
  • Outcome : Quantified fluorescence intensity changes (ΔF/F₀).
  • Time : Real-time imaging over 5–10 minutes.

Include controls:

  • Negative : Cells treated with calcium-free buffer + EGTA.
  • Positive : Cells exposed to ionomycin for maximal calcium release.
    Use ratiometric dyes (e.g., Fura-2) alongside this compound for cross-validation. Analyze data with software like ImageJ or FLIM to resolve kinetic parameters (e.g., rise time, decay constant) .

Q. How can contradictions in calcium transient data obtained with this compound across cell types be resolved?

Methodological Answer: Contradictions often arise from:

  • Cell-Specific Factors : Endogenous calcium buffering (e.g., calbindin in neurons) or expression of calcium pumps.
  • Dye Saturation : Avoid concentrations >5 µM; perform in vitro calibration curves.
  • Instrumentation Variability : Standardize microscope settings (e.g., PMT voltage, sampling rate) across experiments.

Analytical Steps :

Normalize data to cell volume using morphological markers.

Apply statistical models (ANOVA with post-hoc tests) to compare cell-type responses.

Use mechanistic modeling (e.g., Hill equation) to quantify EC₅₀ differences.
Reference conflicting datasets in a table:

Cell TypeThis compound EC₅₀ (nM)Observed ΔF/F₀Potential Confounder
Neurons320 ± 402.1 ± 0.3High calbindin
HEK-293180 ± 204.7 ± 0.5Low endogenous buffers

Resolve discrepancies by repeating experiments with calcium chelators (BAPTA-AM) or CRISPR-edited cell lines lacking buffering proteins .

Q. What advanced techniques complement this compound for spatiotemporal calcium imaging in 3D models?

Methodological Answer: Combine this compound with:

  • Two-Photon Microscopy : Enables deep-tissue imaging in organoids or slice preparations.
  • GECIs (Genetically Encoded Calcium Indicators) : e.g., GCaMP6f for cell-specific targeting.
  • Microfluidics : Apply localized stimuli to subcellular regions (e.g., dendritic vs. somatic calcium waves).

Data Integration :
Use MATLAB or Python to align this compound signals with electrophysiological recordings (patch-clamp). Publish raw datasets in repositories like Zenodo to facilitate reproducibility .

Q. How can researchers address ethical and statistical rigor in this compound studies involving human-derived cells?

Methodological Answer:

  • Ethical Compliance : Obtain IRB approval for primary human cells; anonymize donor data.
  • Statistical Power : Predefine sample size using G*Power (α=0.05, β=0.8) based on pilot data.
  • Blinding : Mask experimenters to treatment groups during data acquisition and analysis.
  • Reproducibility : Share protocols on platforms like protocols.io , including dye lot numbers and instrument calibration dates .

Properties

Molecular Formula

C36H30F2N2O13

Molecular Weight

736.6 g/mol

IUPAC Name

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid

InChI

InChI=1S/C36H30F2N2O13/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50)

InChI Key

OUVXYXNWSVIOSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F)N(CC(=O)O)CC(=O)O

Synonyms

Fluo 4
Fluo-4

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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